molecular formula C18H18N8 B12239989 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B12239989
M. Wt: 346.4 g/mol
InChI Key: UBGOAMJSSWVSRV-UHFFFAOYSA-N
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Description

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with a pyrazole moiety, a piperazine ring, and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile typically involves multi-step organic reactions. One common approach is the Buchwald-Hartwig amination, where chlorides are reacted with aminopyrazoles in the presence of palladium catalysts, such as Pd2(dba)3, xantphos, and Cs2CO3 . This method yields the desired compound in varying yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Buchwald-Hartwig amination process to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or pyrazole rings.

Scientific Research Applications

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile is unique due to its combination of a pyrimidine ring with a pyrazole moiety and a piperazine ring. This structure provides a versatile scaffold for chemical modifications and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H18N8

Molecular Weight

346.4 g/mol

IUPAC Name

2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C18H18N8/c1-14-22-17(12-18(23-14)26-6-2-4-21-26)25-9-7-24(8-10-25)16-11-15(13-19)3-5-20-16/h2-6,11-12H,7-10H2,1H3

InChI Key

UBGOAMJSSWVSRV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC(=C3)C#N)N4C=CC=N4

Origin of Product

United States

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